

# The Chemical Composition of Malt Extract: A Technical Guide

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## Compound of Interest

Compound Name: Maltosan

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## Introduction

Malt extract, a natural sweetener and functional ingredient derived primarily from malted barley, holds significant interest for various scientific disciplines due to its complex biochemical profile. This technical guide provides an in-depth analysis of the chemical composition of malt extract, offering quantitative data, detailed experimental protocols for its analysis, and visualizations of key biochemical pathways and analytical workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the nuanced chemistry of this versatile biomaterial.

## Core Chemical Composition

Malt extract is a concentrated aqueous extract of malted barley. Its composition can vary depending on the type of barley, the malting and extraction processes, and whether it is in liquid or dried form. The primary components are carbohydrates, followed by proteins and amino acids, vitamins, minerals, and minor constituents such as polyphenols and organic acids.

## General Composition

The gross chemical composition of liquid and dry malt extract is summarized below. Liquid malt extract (LME) typically contains about 20% water, while dry malt extract (DME) has a much

lower moisture content of around 1-2%.<sup>[1]</sup> This difference in water content is the primary distinction between the two forms and affects their physical properties and shelf stability.<sup>[1][2]</sup>

Component	Liquid Malt Extract (%)	Dry Malt Extract (%)
Moisture	~20	~1-3
Carbohydrates	~73	~91-93
Proteins	~4-7	~4-7
Fat	~0.1	~0.1
Ash (Minerals)	~1-2	~1-2

Table 1: General Chemical Composition of Liquid and Dry Malt Extract.<sup>[3]</sup>

## Carbohydrate Profile

Carbohydrates are the most abundant component of malt extract, typically constituting over 90% of the dry weight.<sup>[3]</sup> These are primarily derived from the enzymatic breakdown of starch during the malting and mashing processes. The main sugar is maltose, a disaccharide, but other sugars and dextrans are also present.

Carbohydrate	Typical Percentage of Total Carbohydrates
Maltose	50 - 70
Maltotriose	10 - 20
Glucose	5 - 12
Sucrose	1 - 5
Fructose	1 - 2
Dextrans & Oligosaccharides	10 - 20

Table 2: Typical Carbohydrate Profile of Barley Malt Extract.

The specific carbohydrate profile can be influenced by the degree of enzymatic activity in the malt. Diastatic malt extract contains active amylase enzymes that can further break down starches, while non-diastatic malt extract has had these enzymes denatured by heat treatment.  
[4]

## Protein and Amino Acid Content

Malt extract contains a modest but significant amount of protein, typically around 4-7%.  
[3] These proteins are derived from the barley grain and are partially hydrolyzed by proteases during malting into smaller peptides and free amino acids. This free amino nitrogen (FAN) is a critical nutrient for yeast in fermentation processes.

Amino Acid	Amount ( g/100g of protein in malt rootlets)
Essential Amino Acids	
Histidine	-
Isoleucine	-
Leucine	-
Lysine	~7.0
Methionine	-
Phenylalanine	-
Threonine	-
Tryptophan	-
Valine	-
Non-Essential Amino Acids	
Alanine	-
Arginine	-
Aspartic Acid	-
Cysteine	-
Glutamic Acid	-
Glycine	-
Proline	-
Serine	-
Tyrosine	-

Table 3: Amino Acid Composition of Proteins from Barley Malt By-Products.[3] (Note: A complete amino acid profile for malt extract itself is not readily available in a consolidated table in the search results, this table reflects data from a related by-product).

## Vitamins and Minerals

Malt extract is a source of various B vitamins and essential minerals. These micronutrients contribute to its nutritional value and can play a role in various biochemical processes.<sup>[5]</sup>

Vitamin	Amount per 100g
Thiamin (B1)	0.36 mg
Riboflavin (B2)	0.45 mg
Niacin (B3)	9.8 mg
Vitamin B6	0.72 mg
Folate (B9)	83 µg

Table 4: Vitamin Content of Barley Malt Extract.<sup>[6]</sup>

Mineral	Amount per 100g
Calcium	48 mg
Iron	8.7 mg
Magnesium	62 mg
Phosphorus	294 mg
Potassium	230 mg
Sodium	80 mg
Zinc	0.16 mg
Copper	2.4 mg

Table 5: Mineral Content of Barley Malt Extract.<sup>[6]</sup>

## Experimental Protocols for Chemical Analysis

Accurate characterization of malt extract requires robust analytical methodologies. The following sections detail established protocols for the quantification of its key components.

## Carbohydrate Profiling by High-Performance Liquid Chromatography (HPLC)

**Principle:** This method separates and quantifies the individual sugars in malt extract using HPLC with refractive index (RI) detection.

**Apparatus:**

- High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, column oven, and refractive index (RI) detector.
- Amino-propyl or similar carbohydrate analysis column.
- Data acquisition and processing software.

**Reagents:**

- Acetonitrile (HPLC grade).
- Deionized water (18 MΩ·cm).
- Sugar standards (fructose, glucose, sucrose, maltose, maltotriose).

**Procedure:**

- **Standard Preparation:**
  - Prepare individual stock solutions of each sugar standard (e.g., 10 mg/mL) in a 50:50 (v/v) mixture of acetonitrile and deionized water.
  - Prepare a series of working standards by serial dilution of the stock solutions to create a calibration curve (e.g., 0.5, 1.0, 2.5, 5.0, and 10.0 mg/mL).
- **Sample Preparation:**

- Dry Malt Extract (DME): Accurately weigh approximately 5 g of DME and dissolve it in 50 mL of deionized water to create a 10% (w/v) solution.
- Liquid Malt Extract (LME): Accurately weigh approximately 10 g of LME and dilute it with deionized water to a final volume of 100 mL.
- Clarification: Centrifuge the diluted sample at 4000 rpm for 10 minutes to pellet any insoluble material.
- Filtration: Filter the supernatant through a 0.45  $\mu$ m syringe filter into an HPLC vial.
- Chromatographic Conditions:
  - Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30°C.
  - Injection Volume: 10  $\mu$ L.
  - Detector: Refractive Index (RI) detector.
- Data Analysis:
  - Identify the sugar peaks in the sample chromatogram by comparing their retention times with those of the standards.
  - Quantify the concentration of each sugar by constructing a calibration curve of peak area versus concentration for each standard.

## Total Nitrogen and Protein Content (Kjeldahl and Dumas Methods)

### Kjeldahl Method

Principle: The Kjeldahl method involves the digestion of the organic sample in concentrated sulfuric acid, which converts the nitrogen to ammonium sulfate. The ammonia is then liberated

by the addition of a strong base, distilled, and quantified by titration.

Procedure:

- Digestion:
  - Accurately weigh approximately 1-2 g of malt extract into a Kjeldahl digestion flask.
  - Add a catalyst tablet (e.g., potassium sulfate and copper sulfate) and 20 mL of concentrated sulfuric acid.
  - Heat the flask in a digestion block, initially at a lower temperature and then increasing to approximately 420°C, until the solution becomes clear.
- Distillation:
  - Allow the digest to cool and carefully dilute with deionized water.
  - Transfer the diluted digest to a distillation unit.
  - Add an excess of concentrated sodium hydroxide solution to liberate ammonia.
  - Distill the ammonia into a receiving flask containing a known volume of standard acid (e.g., 0.1 N HCl) or a boric acid solution.
- Titration:
  - Titrate the excess acid in the receiving flask with a standard solution of sodium hydroxide (if standard acid was used) or titrate the ammonium borate formed with a standard acid (if boric acid was used).
- Calculation:
  - Calculate the percentage of nitrogen in the sample based on the volume of titrant used.
  - Convert the nitrogen content to protein content using a conversion factor (typically 6.25 for cereals).



## Dumas (Combustion) Method

Principle: The Dumas method involves the complete combustion of the sample at a high temperature in the presence of oxygen. The resulting gases are then passed through a series of traps and reduction columns to isolate the nitrogen gas, which is quantified by a thermal conductivity detector.<sup>[7]</sup>

### Procedure:

- Sample Preparation:
  - Accurately weigh approximately 100-200 mg of finely ground malt extract into a tin foil capsule.
- Combustion:
  - Place the capsule into the autosampler of the Dumas analyzer.
  - The sample is dropped into a high-temperature furnace (around 1000°C) with a flow of pure oxygen.
- Gas Purification and Reduction:
  - The combustion gases (CO<sub>2</sub>, H<sub>2</sub>O, N<sub>2</sub>, NO<sub>x</sub>) are passed through a reduction furnace containing copper to convert NO<sub>x</sub> to N<sub>2</sub>.
  - Water and carbon dioxide are removed by specific traps.
- Detection and Quantification:
  - The purified nitrogen gas is detected by a thermal conductivity detector.
  - The instrument's software calculates the nitrogen content based on a calibration curve generated from a known standard (e.g., EDTA).
- Protein Calculation:

- The nitrogen content is converted to protein content using the appropriate conversion factor.

## Vitamin and Mineral Analysis

### Vitamin B Analysis (General Approach using HPLC)

Principle: B vitamins can be extracted from the malt extract and quantified using HPLC with UV or fluorescence detection, often after a cleanup step using immunoaffinity columns.[\[6\]](#)

#### Procedure Outline:

- **Extraction:** Extraction is typically carried out in a suitable buffer (e.g., sodium acetate) at an elevated temperature. For the analysis of total vitamin content, an enzymatic or acid hydrolysis step may be necessary to release bound vitamins.
- **Cleanup:** Immunoaffinity columns specific for the vitamin of interest can be used to purify and concentrate the analyte from the complex sample matrix.
- **HPLC Analysis:** The purified extract is injected into an HPLC system with a suitable column (e.g., C18) and mobile phase for the separation of the specific B vitamin. Detection is performed using a UV or fluorescence detector at the appropriate wavelength.
- **Quantification:** The concentration of the vitamin is determined by comparing the peak area in the sample to a calibration curve prepared from certified standards.

### Mineral Analysis by Atomic Absorption Spectroscopy (AAS)

Principle: AAS measures the absorption of light by free atoms in the gaseous state. The sample is atomized, and the amount of light absorbed at a specific wavelength is proportional to the concentration of the element of interest.

#### Procedure Outline:

- **Sample Preparation (Digestion):**
  - Accurately weigh a sample of malt extract.

- Digest the sample using a mixture of strong acids (e.g., nitric acid and perchloric acid) with heating to destroy the organic matrix and bring the minerals into solution.
- Atomization:
  - The digested sample solution is introduced into the AAS instrument, where it is nebulized and atomized in a flame (Flame AAS) or a graphite furnace (Graphite Furnace AAS).
- Measurement:
  - A light source specific to the element being analyzed (a hollow cathode lamp) is passed through the atomized sample.
  - The detector measures the amount of light absorbed by the atoms.
- Quantification:
  - The absorbance of the sample is compared to a calibration curve prepared from standard solutions of the mineral of interest to determine its concentration.

## Visualizations of Key Processes

### Malting and Extraction Process

The production of malt extract involves a series of controlled biochemical and physical processes.

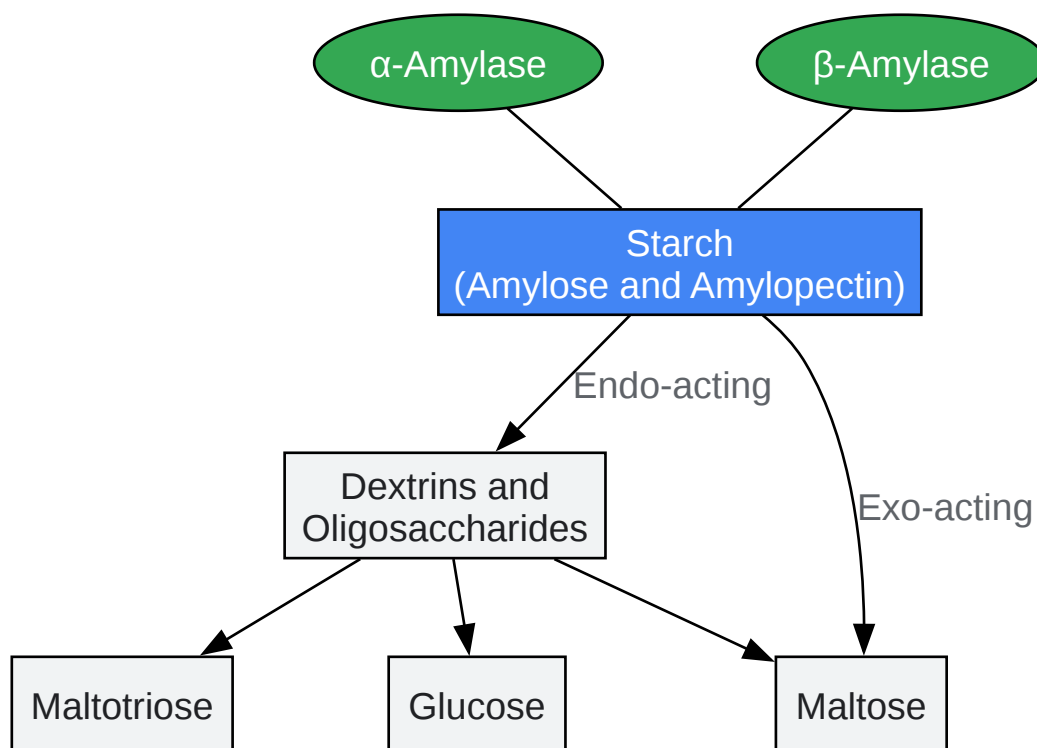


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Caption: Workflow of the malting and malt extract production process.

## Enzymatic Breakdown of Starch during Mashing

During the mashing stage, enzymes developed during malting break down the complex carbohydrates of the barley endosperm into simpler, fermentable sugars.

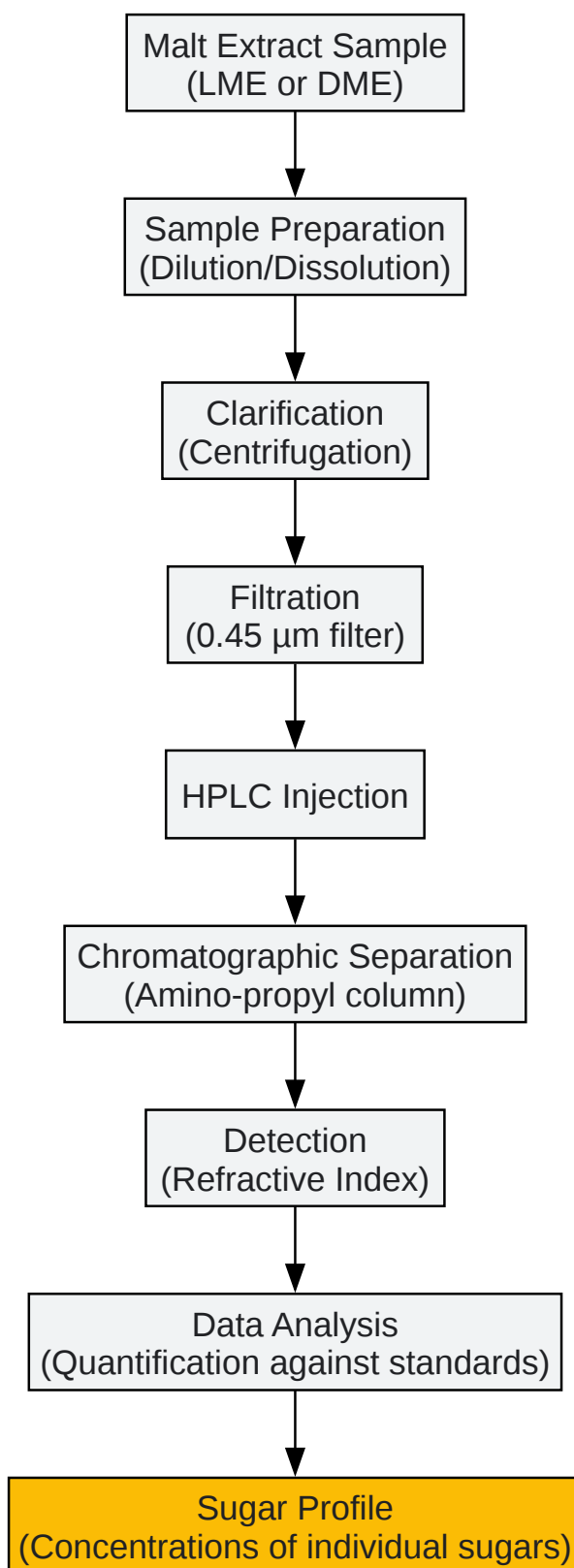


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Caption: Enzymatic conversion of starch during the mashing process.

## Experimental Workflow for HPLC Analysis of Sugars

The following diagram illustrates the key steps in the quantitative analysis of sugars in malt extract using HPLC.



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Caption: Workflow for the HPLC analysis of fermentable sugars in malt extract.

## Conclusion

The chemical composition of malt extract is a complex interplay of carbohydrates, proteins, vitamins, and minerals, the precise balance of which is determined by the raw materials and processing conditions. For researchers and professionals in scientific fields, a thorough understanding of this composition, coupled with robust analytical methodologies, is crucial for its effective application in research and development. This technical guide provides a foundational overview of the key chemical constituents of malt extract and detailed protocols for their analysis, serving as a valuable resource for the scientific community.

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